ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. The compound features a 2,2-diphenylacetamido substituent at position 5, a phenyl group at position 3, and an ethyl ester at position 1.
Properties
IUPAC Name |
ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O4S/c1-2-36-29(35)25-22-18-37-27(24(22)28(34)32(31-25)21-16-10-5-11-17-21)30-26(33)23(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,23H,2H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLRMSXYQFPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 5-amino-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thienopyridazine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound is compared to three structurally related thienopyridazine derivatives (Table 1). Key differences lie in the substituents at position 5, which influence molecular weight, lipophilicity, and biological activity.
Table 1: Structural and Molecular Comparison of Thienopyridazine Derivatives
*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to analogs.
Q & A
Basic: What are the standard synthetic protocols for preparing thieno[3,4-d]pyridazine derivatives like ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?
Methodological Answer:
Synthesis typically involves three stages:
Core Formation : Construct the thieno[3,4-d]pyridazine core via cyclization of thiophene precursors with hydrazine derivatives under reflux in solvents like toluene or ethanol .
Amide Coupling : Introduce the diphenylacetamido group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
Esterification : Attach the ethyl ester group via nucleophilic acyl substitution, often requiring base catalysis (e.g., K₂CO₃) .
Key Optimization : Control reaction temperature (60–100°C) and use HPLC to monitor intermediate purity (>95%) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 567.2) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide) .
- HPLC : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
Basic: How can researchers evaluate the initial biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cell Viability Studies : Test anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₂A receptor) to measure Ki values .
Advanced: How can synthesis yield be optimized for scale-up without compromising purity?
Methodological Answer:
-
Solvent Selection : Replace DMF with THF to reduce side reactions; use microwave-assisted synthesis to shorten reaction times .
-
Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve regioselectivity .
-
Table: Optimization Parameters
Parameter Optimal Range Impact on Yield Temperature 70–80°C Maximizes cyclization Catalyst Loading 5 mol% Pd/C Reduces byproducts Reaction Time 4–6 hrs (microwave) 90% yield
Advanced: What mechanistic approaches elucidate the compound’s reactivity in oxidation/reduction reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., KMnO₄ concentration for oxidation) to deduce rate laws .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to track oxygen incorporation into carbonyl groups .
- Computational Modeling : DFT calculations (Gaussian 16) to map transition states and predict regioselectivity in reduction with NaBH₄ .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound class?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl rings .
Bioactivity Profiling : Compare IC₅₀ values across analogs (e.g., 4-fluorophenyl vs. p-tolyl derivatives) .
Table: SAR Trends
| Substituent | Enzyme Inhibition (IC₅₀, nM) | Anticancer Activity (HeLa, µM) |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 8.5 ± 0.7 |
| 3-Methoxybenzamido | 25.6 ± 2.1 | 15.2 ± 1.3 |
| 4-Chlorophenyl | 9.8 ± 0.9 | 6.7 ± 0.5 |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use identical cell lines (ATCC-verified) and enzyme batches (e.g., Sigma EGFR) .
- Statistical Analysis : Apply ANOVA to compare datasets; consider logP and solubility differences (e.g., DMSO stock concentration ≤0.1%) .
- Meta-Analysis : Pool data from PubChem and independent studies to identify outliers .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (PDB: 1M17); validate with MM-GBSA scoring .
- MD Simulations (GROMACS) : Run 100-ns trajectories to assess complex stability (RMSD <2 Å) .
- Pharmacophore Modeling (MOE) : Identify critical H-bond donors/acceptors using active/inactive analog alignments .
Advanced: How to assess stability under physiological conditions for drug development?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS over 24 hrs .
- Plasma Stability : Use human plasma (Sigma) to measure half-life (t₁/₂) under agitation (100 rpm) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
Advanced: What experimental techniques confirm the three-dimensional conformation of this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate); resolve structure at 0.8 Å resolution .
- NOESY NMR : Detect through-space interactions (e.g., amide-phenyl proton correlations) to assign spatial orientation .
- Circular Dichroism (CD) : Analyze chiral centers in solution phase (e.g., λ = 200–250 nm for aromatic transitions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
